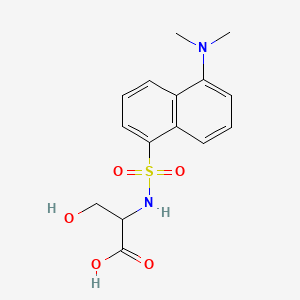
Dansyl-l-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-l-serine is a fluorescent derivative of the amino acid L-serine. It is formed by the reaction of L-serine with dansyl chloride, resulting in a compound that is widely used in biochemical and analytical applications due to its strong fluorescence properties. This compound is particularly useful in the identification and quantification of amino acids, peptides, and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-l-serine involves the reaction of L-serine with dansyl chloride. The reaction typically takes place in an alkaline medium, such as a sodium bicarbonate solution, to facilitate the nucleophilic attack of the amino group of L-serine on the sulfonyl chloride group of dansyl chloride. The reaction is usually carried out at room temperature and can be completed within an hour .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities .
Chemical Reactions Analysis
Types of Reactions
Dansyl-l-serine primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: The reaction with dansyl chloride in the presence of a base such as sodium bicarbonate.
Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide.
Reduction Reactions: Reduction can be carried out using reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the reaction of L-serine with dansyl chloride is this compound itself. Other products can include various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Dansyl-l-serine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in the study of molecular interactions and dynamics.
Biology: Utilized in the labeling and detection of proteins and peptides in various biological samples.
Medicine: Employed in diagnostic assays to detect specific amino acids or proteins associated with certain diseases.
Mechanism of Action
The primary mechanism by which Dansyl-l-serine exerts its effects is through its strong fluorescence. When exposed to ultraviolet light, the dansyl group emits a bright fluorescence, which can be detected and measured using spectroscopic techniques. This property makes it an excellent tool for tracking and quantifying molecules in various applications .
Comparison with Similar Compounds
Similar Compounds
- Dansyl-l-tyrosine
- Dansyl-l-lysine
- Dansyl-l-valine
Uniqueness
Dansyl-l-serine is unique due to its specific interaction with L-serine, which allows for the selective detection and quantification of this amino acid. Compared to other dansylated amino acids, this compound offers distinct advantages in terms of its fluorescence properties and stability under various conditions .
Properties
Molecular Formula |
C15H18N2O5S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20) |
InChI Key |
MGWCYXPXWCPETA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















